L-Isoleucine, L-isoleucyl-L-isoleucyl-
Overview
Description
L-Isoleucine, L-isoleucyl-L-isoleucyl-: is a tripeptide composed of three L-isoleucine residues. L-isoleucine is an essential branched-chain amino acid that plays a crucial role in various biological processes, including protein synthesis, immune function, and energy regulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucyl-L-isoleucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of L-isoleucine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-isoleucine by modifying metabolic pathways, such as the threonine metabolism pathway .
Chemical Reactions Analysis
Types of Reactions: L-isoleucyl-L-isoleucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert oxoacids back to amino acids.
Substitution: Amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oxoacids.
Reduction: Regeneration of amino acids.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
Chemistry: L-isoleucyl-L-isoleucyl-L-isoleucine is used in peptide synthesis and as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Medicine: L-isoleucyl-L-isoleucyl-L-isoleucine has potential therapeutic applications, including as a component of peptide-based drugs and in the development of novel treatments for metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry .
Mechanism of Action
Mechanism: L-isoleucyl-L-isoleucyl-L-isoleucine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .
Molecular Targets and Pathways:
Enzymes: The tripeptide can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.
Receptors: It can bind to peptide receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
L-leucine: Another branched-chain amino acid with similar metabolic functions.
L-valine: A branched-chain amino acid involved in protein synthesis and energy production.
L-allo-isoleucine: An isomer of L-isoleucine with distinct biological properties.
Uniqueness: L-isoleucyl-L-isoleucyl-L-isoleucine is unique due to its tripeptide structure, which allows it to participate in specific biochemical interactions and exhibit distinct biological activities compared to its individual amino acid components .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQABUDWDUKJMB-LZXPERKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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